molecular formula C20H16N2O4S B2407775 3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one CAS No. 618872-84-7

3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2407775
CAS No.: 618872-84-7
M. Wt: 380.42
InChI Key: SUFSUHRHXOWQEO-UHFFFAOYSA-N
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Description

3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that combines multiple functional groups, including a hydroxyl group, an isoxazole ring, a thiophene ring, and a pyrrolone core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Isoxazole Ring: Starting from a suitable precursor, such as a β-keto ester, the isoxazole ring can be formed through a cyclization reaction with hydroxylamine.

    Construction of the Pyrrolone Core: The pyrrolone core can be synthesized via a condensation reaction between an appropriate amine and a diketone.

    Introduction of the Thiophene and p-Tolyl Groups: These groups can be introduced through cross-coupling reactions, such as Suzuki or Stille coupling, using corresponding halides and organometallic reagents.

    Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, or Jones reagent.

    Reduction: NaBH₄, LiAlH₄, or catalytic hydrogenation.

    Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃/H₂SO₄).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogen or nitro groups on the aromatic rings.

Scientific Research Applications

3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one depends on its specific biological target. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the specific application, such as inhibition of bacterial enzymes in antimicrobial research or modulation of signaling pathways in anti-inflammatory studies.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(furan-2-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one: Similar structure but with a furan ring instead of a thiophene ring.

    3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-5-phenyl-1H-pyrrol-2(5H)-one: Similar structure but with a phenyl group instead of a p-tolyl group.

Uniqueness

The uniqueness of 3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one lies in its specific combination of functional groups and rings, which may confer unique biological activities and chemical reactivity compared to its analogs. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c1-11-5-7-13(8-6-11)17-16(18(23)14-4-3-9-27-14)19(24)20(25)22(17)15-10-12(2)26-21-15/h3-10,17,24H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFSUHRHXOWQEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NOC(=C3)C)O)C(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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